molecular formula C14H21NO B14834249 2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine

2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine

Cat. No.: B14834249
M. Wt: 219.32 g/mol
InChI Key: WTIWKRYALBWHJD-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-tert-butyl-4-hydroxy-5-ethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols can replace the cyclopropoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and cyclopropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-4-cyclopropoxy-5-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-5-ethylpyridine

InChI

InChI=1S/C14H21NO/c1-5-10-9-15-13(14(2,3)4)8-12(10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3

InChI Key

WTIWKRYALBWHJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)C(C)(C)C

Origin of Product

United States

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